cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one
Overview
Description
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a hexahydropyrrolo ring. The structural complexity and potential biological activities of this compound make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one typically involves a multi-step process. One common method is the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . This method starts with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde to form an ester-stabilized azomethine ylide. The ylide then reacts with maleimide to produce the hexahydropyrrolo[3,4-c]pyrrole intermediate. Subsequent reduction of the nitro group and an unusual transamidation reaction lead to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in the synthesis process.
Substitution: Substitution reactions can occur at different positions on the pyrrole ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
cis-Hexahydropyrrolo[3,4-B]pyrrol-6(6AH)-one can be compared with other similar compounds, such as:
Hexahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but differs in the position of the fused rings.
Benzothiazones containing hexahydropyrrolo[3,4-c]pyrrol moiety: These compounds have shown potent antitubercular activity and are being studied for their potential in treating multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific structural configuration and the resulting biological activities, which can differ significantly from those of its analogs.
Properties
IUPAC Name |
(3aS,6aS)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKCNLPZKSUSF-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211006 | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-51-9 | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-, (3aS,6aS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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